

Mass Spectrometry Fragmentation Pattern of GABOB Methyl Ester

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Compound of Interest

Compound Name: Methyl 4-amino-3-hydroxybutanoate
CAS No.: 88550-64-5
Cat. No.: B108314

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A Comparative Technical Guide for Analytical Chemists Executive Summary & Chemical Context

GABOB (4-amino-3-hydroxybutyric acid) is a structural analog of the neurotransmitter GABA, distinguished by a hydroxyl group at the

-position. This hydroxyl moiety significantly alters the fragmentation pathway compared to GABA, introducing polarity that often necessitates derivatization for Gas Chromatography-Mass Spectrometry (GC-MS).

While the Methyl Ester (ME) form protects the carboxyl group, the remaining free amine and hydroxyl groups make the molecule thermally labile and prone to adsorption in GC inlets. Consequently, GABOB-ME is often an intermediate synthesized prior to silylation (TMS) or analyzed via Direct Insertion Probe (DIP) or Electrospray Ionization (LC-MS).

This guide analyzes the fragmentation of GABOB-ME (

, MW 133.15) and contrasts it with GABA-ME (

, MW 117.15) and TMS-GABOB-ME to provide a complete spectral fingerprint.

Mechanistic Fragmentation Analysis

GABOB Methyl Ester (Theoretical & Direct EI)

Molecular Ion:

(Weak/Absent in EI due to instability)

The fragmentation is driven by the competing ionization sites: the nitrogen lone pair (amine) and the oxygen lone pairs (hydroxyl and ester).

Primary Fragmentation Pathways:

- -Cleavage (Amine Driven): The most dominant pathway for aliphatic amines. Ionization at the nitrogen triggers cleavage of the C3-C4 bond.
 - Fragment:
 - m/z:30 (Base Peak in many amino-esters)
- Dehydration (Hydroxyl Driven): The
 - hydroxyl group facilitates the loss of water, often thermally induced before ionization or via a 1,4-elimination mechanism.
 - Transition:
 - m/z:
115
- Ester Cleavages:
 - Loss of Methoxy:
m/z 102
 - Loss of Carbomethoxy:

m/z 74

- Note: The ion at m/z 74 is also characteristic of the McLafferty Rearrangement in methyl esters (

), but the presence of the 3-OH and 4-NH₂ groups often suppresses this standard rearrangement in favor of amine-directed cleavage.

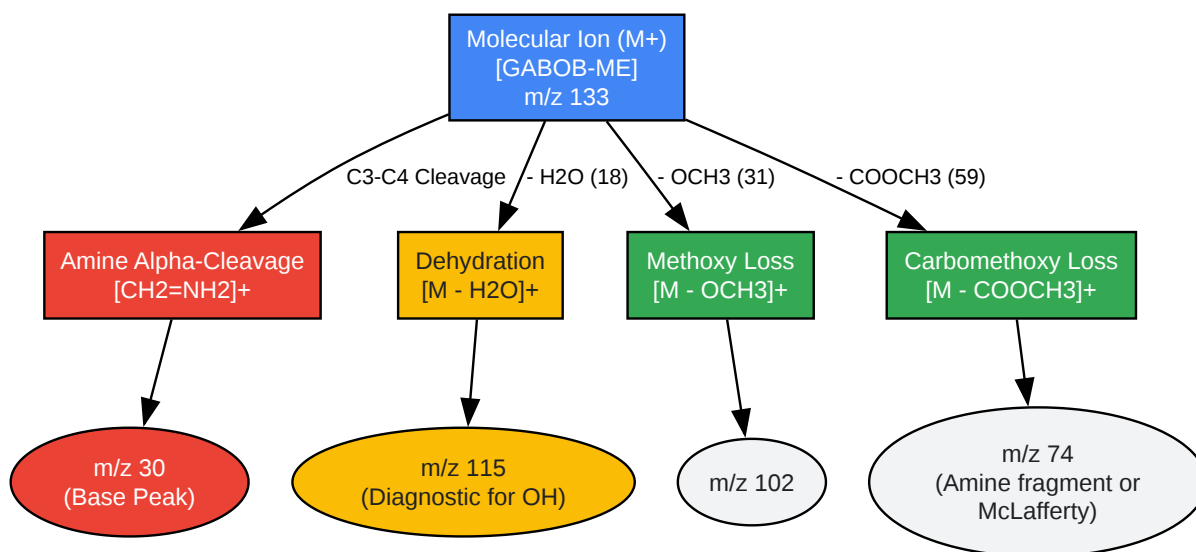
Comparison: GABOB-ME vs. GABA-ME

The presence of the hydroxyl group at C3 is the diagnostic differentiator.

Feature	GABA Methyl Ester	GABOB Methyl Ester	Diagnostic Significance
Formula			+16 amu (Oxygen)
Molecular Weight	117	133	Shift in molecular ion
Base Peak	m/z 30 ()	m/z 30 ()	Amine backbone is identical
Water Loss	Rare/Absent	Prominent (m/z 115)	Key Differentiator (OH group)
McLafferty Ion	Strong m/z 74	Weak/Mixed m/z 74	OH interferes with -H transfer
Alpha-Cleavage	m/z 86 ()	m/z 102 ()	Shifted by +16 amu

Visualizing the Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways for GABOB Methyl Ester, highlighting the divergence between amine-directed and oxygen-directed cleavages.



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Figure 1: Competitive fragmentation pathways of GABOB Methyl Ester under Electron Impact (EI) ionization.

Experimental Protocol: Synthesis & Analysis

To obtain reproducible data, the methyl ester must be synthesized carefully to avoid hydrolysis or cyclization into lactams (e.g., 4-amino-3-hydroxybutyric acid lactam).

Synthesis of GABOB Methyl Ester

Reagents: GABOB (free acid), Thionyl Chloride (

), Methanol (anhydrous).

- Preparation: Dissolve 10 mg of GABOB in 1 mL of anhydrous methanol in a reaction vial.
- Activation: Cool to 0°C on ice. Slowly add 100 μL of thionyl chloride dropwise (exothermic reaction).
- Reflux: Cap the vial and heat at 60°C for 60 minutes.

- Evaporation: Evaporate the solvent under a stream of nitrogen to dryness. The residue is GABOB-ME Hydrochloride.
- Neutralization (Optional for Direct Injection): Dissolve in methanol and add weak base, but warning: free base amino esters cyclize rapidly. Recommendation: Analyze as the HCl salt via LC-MS or proceed to silylation for GC-MS.

Preferred GC-MS Workflow (TMS Derivatization)

Direct analysis of the methyl ester by GC is often poor due to peak tailing. The standard protocol involves silylating the amine and hydroxyl groups.

- Derivatization: Add 50

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to the dried GABOB-ME residue. Heat at 60°C for 30 mins.

- Resulting Species: N,O-bis(TMS)-GABOB Methyl Ester ().

- Key TMS Ions:

- m/z 73:

(Base peak for many TMS derivatives).

- m/z 147: Pentamethyldisiloxane cation (Rearrangement of two TMS groups).

- m/z 262: Molecular Ion (

is often more visible at m/z 247).

Comparative Data Summary

The table below serves as a quick reference for identifying GABOB derivatives in complex mixtures.

Ion (m/z)	Origin Fragment	GABOB-ME	GABA-ME	TMS-GABOB-ME
30		High	High	Low (masked by TMS)
73		Absent	Absent	High (Base)
74	McLafferty / Ester	Medium	High	Low
86		Absent	Yes	Absent
102		Yes	Absent	Absent
115		Yes (Diagnostic)	Absent	Absent
117	Molecular Ion	Absent	Yes	Absent
133	Molecular Ion	Weak	Absent	Absent
147	TMS Rearrangement	Absent	Absent	Yes
262	Molecular Ion (TMS)	Absent	Absent	Yes

Interpretation Notes for Researchers:

- If you observe m/z 115 and m/z 30 in a methyl ester fraction, you likely have GABOB.
- If you observe m/z 86 and m/z 30 without water loss, you likely have GABA.
- For quantitative work in biological matrices (plasma/CSF), TMS derivatization is strongly recommended over simple methylation to improve sensitivity and peak shape.

References

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